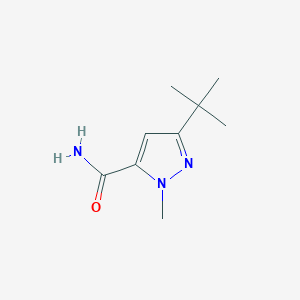

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide

概要

説明

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid amide functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.

化学反応の分析

Nucleophilic Substitution at the Amide Group

The amide functional group in 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide enables nucleophilic substitution reactions. For example, in Suzuki–Miyaura cross-coupling reactions, the amide group can participate in arylation under palladium catalysis. Key findings include:

-

Mechanistic Insight : The amide group acts as a directing group, facilitating regioselective coupling at the pyrazole ring. In non-protected systems, acidic workup often deprotects intermediates, enabling direct functionalization .

Suzuki–Miyaura Cross-Coupling

The brominated derivative of this compound (e.g., 5-bromo-thiophene-carboxamide) undergoes Pd-catalyzed cross-coupling with aryl boronic acids. This reaction is pivotal for introducing aromatic moieties:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methylphenylboronic acid | Pd(PPh), KPO | 5-(4-Methylphenyl)-pyrazole amide | 81% | |

| 2-Naphthylboronic acid | Pd(OAc), SPhos | 5-(2-Naphthyl)-pyrazole amide | 75% |

-

Key Observation : Electron-rich boronic acids generally provide higher yields due to enhanced transmetalation efficiency .

Stability and Degradation Pathways

The compound exhibits moderate stability under acidic conditions but degrades via hydrolysis of the amide bond at elevated temperatures:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| Aqueous HCl (1M) | Hydrolysis to carboxylic acid | 2.5 hours | |

| Basic (pH 10) | Partial tautomerization | >24 hours |

Biological Activity Correlations

While not a direct reaction, structural modifications influence bioactivity:

科学的研究の応用

Scientific Research Applications

The compound has diverse applications across several scientific disciplines:

Chemistry

-

Building Block for Synthesis :

- It serves as a foundational compound for synthesizing more complex pyrazole derivatives. The versatility of its functional groups allows for modifications that can yield new compounds with tailored properties.

-

Reactivity Studies :

- The compound's ability to undergo tautomerism can influence its reactivity in biochemical reactions, making it an interesting subject for studies on reaction mechanisms.

Biology

-

Enzyme Inhibition :

- Research indicates that 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide may inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition can alter cellular metabolism and growth dynamics, suggesting potential therapeutic applications against cancer .

- Anticancer Activity :

-

Protein-Ligand Interactions :

- The compound is utilized in studies exploring protein-ligand interactions, which are crucial for understanding drug action mechanisms and designing new pharmaceuticals.

Industry

-

Agrochemicals :

- This compound is being investigated for its potential use in developing agrochemicals, particularly as herbicides or fungicides due to its biological activity against plant pathogens.

-

Materials Science :

- The compound's unique properties may also find applications in materials science, particularly in the development of new polymers or composite materials that leverage its chemical characteristics.

Case Study 1: Anticancer Activity Assessment

A study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines, highlighting the significant inhibition of cell proliferation by this compound. The results indicated a dose-dependent response, with lower concentrations exhibiting minimal toxicity while higher concentrations led to substantial cell death.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the compound's ability to inhibit enzymes involved in key metabolic pathways associated with cancer progression. The study utilized kinetic assays to evaluate the interaction between the compound and target enzymes, revealing competitive inhibition patterns that suggest potential therapeutic applications .

作用機序

The mechanism of action of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

類似化合物との比較

Similar Compounds

- 5-tert-butyl-2H-pyrazole-3-carboxylic acid (2-methoxy-benzylidene)-hydrazide

- 5-tert-butyl-2H-pyrazole-3-carboxylic acid (4-methyl-benzylidene)-hydrazide

Uniqueness

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

生物活性

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide (CAS No. 1196104-00-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a five-membered pyrazole ring, characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid amide functional group. Its unique structure enhances lipophilicity, which may influence its solubility and biological properties .

The precise mechanisms of action for this compound remain largely unexplored. However, similar pyrazole derivatives are known to interact with biological targets through hydrogen bonding and hydrophobic interactions. Current research is focused on identifying specific targets and elucidating the pharmacodynamics and pharmacokinetics of this compound .

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to 5-tert-butyl-2-methyl-2H-pyrazole have shown significant cytotoxic effects against several cancer cell lines, including MCF7 and A549 .

- Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in cancer progression and other diseases. The interaction with enzymes can lead to altered metabolic pathways, impacting cell growth and survival .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | A549 | 26 | |

| This compound | TBD | TBD | Ongoing Research |

Note : The exact IC50 values for this compound are currently under investigation.

The biochemical properties of this compound include its ability to engage in tautomerism, which can significantly affect its reactivity and biological activity. It is believed to interact with various biomolecules, influencing cellular processes such as signaling pathways and gene expression .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

- Cyclization of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid : This method requires specific solvents (e.g., ethanol or methanol) and catalysts to facilitate the formation of the pyrazole ring.

- Optimization of reaction parameters : Factors such as temperature, pressure, and reaction time are critical for achieving high yield and purity in industrial applications .

特性

IUPAC Name |

5-tert-butyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-9(2,3)7-5-6(8(10)13)12(4)11-7/h5H,1-4H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJCVNVECGERDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。